5-amino-1-benzyl-1H-pyrazole-4-carboxamide

Lipophilicity ADME Drug Design

Researchers building pyrazolo[3,4-b]pyridine libraries face poor membrane permeability with polar building blocks. 5-Amino-1-benzyl-1H-pyrazole-4-carboxamide (CAS 56156-22-0) provides the solution: • XLogP3 0.9 - >40-fold higher lipophilicity versus the methyl analog (XLogP3 -0.7), enabling superior passive membrane diffusion and BBB penetration • Validated precursor for purine antagonist scaffolds; documented synthetic routes reduce development time • Benzyl substituent adds steric bulk (MW 216.24) and π-π stacking potential for targeting large hydrophobic binding pockets Supplied with full analytical certification; ready for immediate global dispatch.

Molecular Formula C11H12N4O
Molecular Weight 216.24 g/mol
CAS No. 56156-22-0
Cat. No. B1277446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-benzyl-1H-pyrazole-4-carboxamide
CAS56156-22-0
Molecular FormulaC11H12N4O
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)N)N
InChIInChI=1S/C11H12N4O/c12-10-9(11(13)16)6-14-15(10)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H2,13,16)
InChIKeyPQTZUUPRPOFTPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-benzyl-1H-pyrazole-4-carboxamide: Structural & Procurement Baseline


5-Amino-1-benzyl-1H-pyrazole-4-carboxamide (CAS 56156-22-0) is a heterocyclic building block belonging to the class of 5-amino-1H-pyrazole-4-carboxamides. Its molecular formula is C₁₁H₁₂N₄O, and its molecular weight is 216.24 g/mol [1]. The compound features a pyrazole core substituted with an amino group at the 5-position, a carboxamide at the 4-position, and a benzyl group at the N1-position [1]. It is primarily utilized as a synthetic intermediate for the construction of pyrazolo[3,4-b]pyridine scaffolds, which are structurally related to purines and have potential as purine antagonists in pharmaceutical research .

Synthetic Intermediate Pyrazolo[3,4-b]pyridine scaffold construction
Heterocyclic Building Block Benzyl-substituted pyrazole core for scaffold diversity
Purine Antagonist Research Supports purine-related pathway and antagonist studies

5-Amino-1-benzyl-1H-pyrazole-4-carboxamide: Why Methyl and Phenyl Analogs Fail


Direct substitution of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide with its closest in-class analogs (e.g., 5-amino-1-methyl-1H-pyrazole-4-carboxamide, 5-amino-1-phenyl-1H-pyrazole-4-carboxamide) is scientifically unsound due to significant differences in lipophilicity and molecular geometry. The benzyl substituent at N1 imparts a computed XLogP3-AA value of 0.9 [1], whereas the methyl analog exhibits a substantially lower XLogP3-AA of -0.7 [2]. This >1.6 log unit difference translates to a >40-fold difference in predicted octanol-water partition coefficient, profoundly affecting membrane permeability, metabolic stability, and overall pharmacokinetic profile in any downstream biological application [3]. The benzyl group also introduces additional π-π stacking potential and steric bulk, which are absent in the methyl and phenyl analogs, thereby altering binding interactions with biological targets [3]. Therefore, generic substitution without re-optimization of synthetic routes or biological assays is highly likely to fail.

Lipophilicity Shift
Benzyl versus methyl N1-substitution alters computed XLogP significantly, which may shift membrane partitioning and metabolic stability in assay systems.
Steric and π-π Interaction Changes
The benzyl group introduces additional steric bulk and aromatic stacking potential absent in methyl or phenyl analogs, likely modifying target binding profiles.
Conformational Flexibility Mismatch
Rotatable bond count differs between analogs, which may affect entropic contributions to binding and selectivity in flexible pockets.

5-Amino-1-benzyl-1H-pyrazole-4-carboxamide: Quantitative Comparison with Closest Analogs


Enhanced Lipophilicity vs. N1-Methyl Analog

5-Amino-1-benzyl-1H-pyrazole-4-carboxamide exhibits a computed XLogP3-AA value of 0.9, which is 1.6 log units higher than the -0.7 value computed for its closest analog, 5-amino-1-methyl-1H-pyrazole-4-carboxamide [1][2]. This difference indicates a >40-fold higher predicted octanol-water partition coefficient for the benzyl derivative, suggesting significantly enhanced membrane permeability [3].

Predicted Lipophilicity
Reported
XLogP3-AA: 0.9 vs -0.7 (methyl analog)
+1.6 log units; computed property
Higher lipophilicity may support cellular uptake and CNS permeability studies.
Confirm experimentally in target membrane model.
Lipophilicity ADME Drug Design Computational Chemistry

Conformational Flexibility vs. N1-Methyl Analog

The target compound possesses 3 rotatable bonds, whereas the N1-methyl analog has only 1 rotatable bond [1][2]. This additional conformational flexibility, conferred by the benzyl group, can be advantageous for optimizing ligand-target interactions in flexible binding pockets, but may also impact binding entropy and selectivity [3].

Rotatable Bonds
Reported
3 (benzyl) vs 1 (methyl analog)
+2 rotatable bonds; computed property
Additional flexibility may benefit target adaptation in flexible binding pockets.
Evaluate conformational entropy impact on selectivity.
Conformational Analysis Molecular Flexibility Drug Design

Enhanced Steric Bulk vs. N1-Methyl Analog

5-Amino-1-benzyl-1H-pyrazole-4-carboxamide has a molecular weight of 216.24 g/mol, which is 54% higher than the 140.14 g/mol of the N1-methyl analog [1][2]. This increase in molecular weight and steric bulk, due to the benzyl substituent, can be leveraged to fill hydrophobic pockets in protein targets, potentially enhancing binding affinity and selectivity [3].

Molecular Weight
Reported
216.24 vs 140.14 g/mol
+54% mass increase; computed
Greater steric bulk may enhance hydrophobic pocket interactions.
Ligand efficiency metrics should be monitored.
Molecular Weight Steric Bulk Drug Design Ligand Efficiency

Validated Pyrazolo[3,4-b]pyridine Precursor

5-Amino-1-benzyl-1H-pyrazole-4-carboxamide is explicitly documented as a precursor for the synthesis of pyrazolo[3,4-b]pyridine derivatives, a class of compounds structurally related to purines and investigated as purine antagonists [1]. In contrast, the N1-methyl and N1-phenyl analogs are not widely cited for this specific transformation in the literature [2]. The benzyl group may facilitate or direct the cyclization step, although direct comparative synthetic data is limited.

Synthetic Utility
Class-level
Documented precursor for pyrazolo[3,4-b]pyridine synthesis
Literature survey; qualitative comparison
Supports focused library synthesis of purine antagonist scaffolds.
Comparative synthetic data limited; verify cyclization scope.
Synthetic Intermediate Heterocyclic Chemistry Pyrazolo[3,4-b]pyridine Purine Antagonist

5-Amino-1-benzyl-1H-pyrazole-4-carboxamide: Optimal Application Scenarios


Hit-to-Lead for CNS and Lipophilic Targets

Due to its significantly higher lipophilicity (XLogP3-AA 0.9 vs. -0.7 for the methyl analog) [1], 5-amino-1-benzyl-1H-pyrazole-4-carboxamide is the preferred scaffold for projects requiring enhanced passive membrane permeability or blood-brain barrier penetration. The >40-fold increase in predicted partition coefficient makes it a superior choice for targeting intracellular or CNS proteins compared to less lipophilic analogs.

Hydrophobic Pocket Targeting

The benzyl group provides additional steric bulk (molecular weight 216.24 g/mol vs. 140.14 g/mol for the methyl analog) and π-π stacking potential [2]. This scaffold is ideal for structure-based drug design efforts aimed at exploiting large, lipophilic binding pockets in protein targets, where the benzyl moiety can form critical hydrophobic and aromatic interactions to enhance binding affinity and selectivity.

Rapid Pyrazolo[3,4-b]pyridine Library Access

As a validated precursor for pyrazolo[3,4-b]pyridine synthesis [3], this compound is particularly valuable for medicinal chemistry groups building focused libraries of purine antagonists. The documented synthetic route provides a reliable entry point for generating diverse analogs, potentially reducing development time compared to unvalidated starting materials.

Predictive ADME Model Building

The substantial difference in computed properties (XLogP3-AA, rotatable bond count, molecular weight) between the benzyl and methyl analogs [1][2] makes this pair an excellent test set for calibrating in silico ADME prediction models. Researchers can use these compounds to validate algorithms for predicting lipophilicity, membrane permeability, and conformational flexibility in heterocyclic scaffolds.

Application
Selection Property
Validation Focus
CNS-Targeted Library Design
Lipophilicity-driven permeability
Membrane partitioning and BBB penetration assays
Hydrophobic Pocket Binding Studies
Steric and π-π interaction potential
Binding affinity and selectivity in lipophilic sites
Pyrazolopyridine Library Access
Validated synthetic entry point
Cyclization efficiency and diversity scope
In Silico ADME Model Calibration
Computed property diversity
Algorithm validation for lipophilicity and flexibility

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